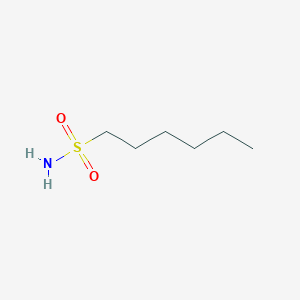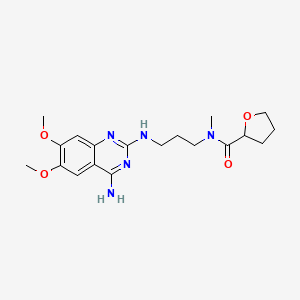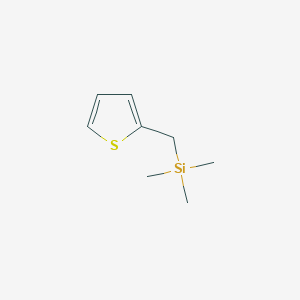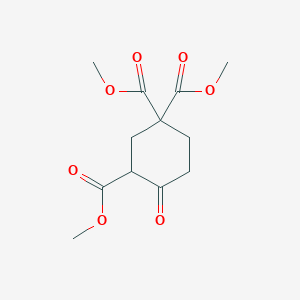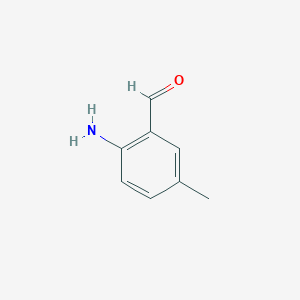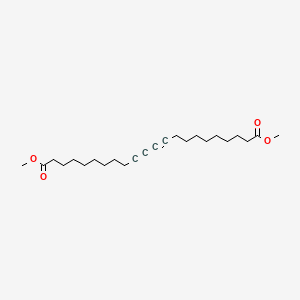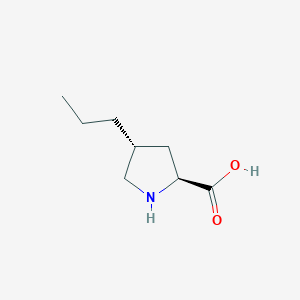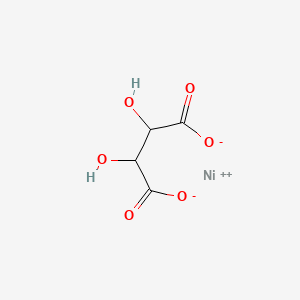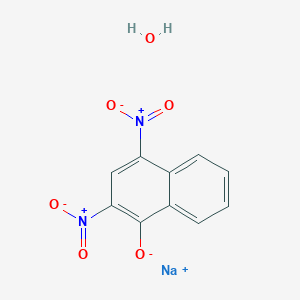
Martius Yellow sodium monohydrate
Overview
Description
Mechanism of Action
Target of Action
Martius Yellow Sodium Monohydrate, also known as 2,4-Dinitro-1-naphthol sodium salt, is a dye that has been used in various applications, including the staining of cells for biological applications . The primary targets of this compound are the cells that it is intended to stain, such as erythrocytes .
Mode of Action
The compound interacts with its targets by binding to the cells and staining them a yellow color . This staining allows for the cells to be easily identified and studied under a microscope .
Biochemical Pathways
It is known that the compound is prepared by the nitration of naphthol , which suggests that it may interact with biochemical pathways involving naphthol derivatives.
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be absorbed and distributed in the body through similar mechanisms as other methanol-soluble compounds.
Result of Action
The primary result of the action of this compound is the staining of cells, which allows for easier identification and study of these cells . The compound stains erythrocytes yellow, providing a contrast with red fibrin in trichrome staining methods .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in methanol suggests that its action may be affected by the presence of methanol or other solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: Martius Yellow sodium monohydrate is synthesized through the nitration of 1-naphthol. The process involves the following steps:
Nitration: 1-naphthol is treated with a mixture of nitric acid and sulfuric acid, leading to the formation of 2,4-dinitro-1-naphthol.
Neutralization: The resulting dinitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a yellow powder that is soluble in methanol .
Chemical Reactions Analysis
Types of Reactions: Martius Yellow sodium monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Martius Yellow.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted naphthol derivatives.
Scientific Research Applications
Martius Yellow sodium monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard dye in analytical chemistry.
Biology: Employed in histology and hematology for staining tissues and cells, providing contrast in microscopic examinations.
Medicine: Utilized in diagnostic assays to identify and quantify biological molecules.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials
Comparison with Similar Compounds
Martius Yellow sodium monohydrate can be compared with other similar compounds, such as:
Picric Acid (2,4,6-Trinitrophenol): Another nitro compound used as a dye and in explosives.
Crystal Violet: A dye used in histology and microbiology for staining cells.
Methylene Blue: A dye used in biology and medicine for staining and as a medication
Uniqueness: this compound is unique due to its specific staining properties and its ability to bind selectively to certain cellular components, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
sodium;2,4-dinitronaphthalen-1-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5.Na.H2O/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17;;/h1-5,13H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNEISTZRRZND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589956 | |
| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304655-86-5 | |
| Record name | Martius Yellow sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304655865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,4-dinitronaphthalen-1-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitronaphtholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARTIUS YELLOW SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U4KK9S40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


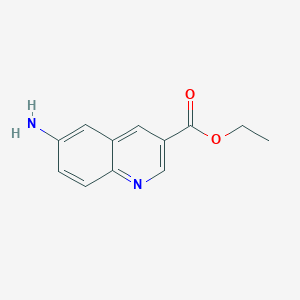
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)


